N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide: is a complex organic compound that features a tetrahydroquinoline group, a furoyl group, and a thiophene sulfonamide group
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)20-9-1-4-13-12-14(7-8-15(13)20)19-26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12,19H,1,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIGWHAAHQIDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Furoyl Group: The furoyl group can be introduced via an acylation reaction using furoyl chloride and a suitable base.
Attachment of the Thiophene Sulfonamide Group: This step involves the reaction of the intermediate compound with thiophene-2-sulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furoyl and thiophene groups can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with different functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group can lead to thiophene sulfone derivatives, while reduction of the furoyl group can yield tetrahydrofuran derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The unique structural properties of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
- 5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
- N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a thiophene-2-sulfonamide group. Its molecular formula is and it possesses a sulfonamide functional group, which is known for its pharmacological significance.
| Property | Details |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.40 g/mol |
| CAS Number | 946258-22-6 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains. The sulfonamide group is particularly noted for its antibacterial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with structural similarities have demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound could also exhibit similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It might interact with specific receptors that regulate cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that those with the sulfonamide group exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of folate synthesis pathways in bacteria.
Study 2: Anticancer Efficacy
In vitro studies on derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 5 µM to 20 µM, indicating potent anticancer activity. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy.
Q & A
Q. Critical Factors Affecting Yields :
- Substituent Steric Effects : Bulky groups (e.g., 1-methylpyrrolidin-2-yl in compound 30 ) reduce yields (6%) due to hindered reactivity .
- Solvent Choice : Polar aprotic solvents (e.g., MeOH/CH₂Cl₂) improve solubility of intermediates, as seen in compound 28 synthesis .
- Temperature Control : Low temperatures (0°C) during HCl treatment prevent side reactions in salt formation steps .
Q. Table 1: Yield Variation in Tetrahydroquinoline Derivatives
| Compound | Substituent | Yield (%) | Key Condition |
|---|---|---|---|
| 28 | Piperidin-1-yl | N/A | 10% MeOH/CH₂Cl₂, 0°C |
| 29 | Pyrrolidin-1-yl | 68 | Acetonitrile reflux |
| 30 | 1-Methylpyrrolidin-2-yl | 6 | THF, LiAlH₄ reduction |
| 31 | Dimethylamino, 8-fluoro | 69 | NaOH workup |
Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?
Basic Research Question
Methodological Recommendations :
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 13.53° between benzene and thiophene in ’s compound) and identifies weak C–H⋯O/S interactions .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, particularly for distinguishing tetrahydroquinoline protons (δ 1.5–3.0 ppm) and sulfonamide NH signals (δ 8.0–10.0 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns, critical for verifying synthetic intermediates .
Q. Advanced Application :
- Compare experimental data (e.g., C–S bond lengths from crystallography) with DFT calculations to validate electronic effects of the sulfonamide group .
How do structural modifications at the tetrahydroquinoline or thiophene moieties influence biological activity?
Advanced Research Question
Methodological Approach :
- Bioisosteric Replacement : Substituting the furan-2-carbonyl group with a 2-(piperidin-1-yl)ethyl chain (compound 28 ) may enhance lipophilicity and membrane permeability .
- Fluorine Introduction : The 8-fluoro substituent in compound 31 could improve metabolic stability by reducing CYP450-mediated oxidation .
Q. Table 2: Structural Modifications and Hypothesized Effects
| Modification Site | Example Change | Potential Impact |
|---|---|---|
| Tetrahydroquinoline C1 | Piperidinyl vs. pyrrolidinyl | Alters target binding affinity |
| Thiophene sulfonamide | Trifluoromethyl addition | Enhances electron-withdrawing effects |
What strategies resolve contradictions between computational predictions and experimental conformational data?
Advanced Research Question
Methodological Solutions :
- Crystallographic Validation : Use X-ray data (e.g., dihedral angles of 8.50–13.53° in ) to calibrate computational models .
- Hydrogen Bond Analysis : Identify non-classical interactions (e.g., C–H⋯O/S) that force deviations from idealized geometries .
- Dynamic Simulations : Perform MD simulations to assess flexibility of the tetrahydroquinoline ring under physiological conditions.
How can researchers optimize diastereoselectivity in tetrahydroquinoline derivatives?
Advanced Research Question
Methodological Recommendations :
- Chiral Auxiliaries : Introduce enantiopure amines (e.g., 1-methylpyrrolidin-2-yl) during cyclization to control stereochemistry .
- Solvent Polarity : Polar solvents (e.g., DMF) may stabilize transition states, favoring specific diastereomers .
- Catalytic Asymmetric Synthesis : Explore Pd or Ru catalysts for enantioselective C–N bond formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
